PPARα Transactivation Potency: Fenofibric Acid vs. Fenofibrate Prodrug
Fenofibric acid demonstrates superior potency in activating human PPARα compared to its prodrug fenofibrate in cell-based transactivation assays. The EC50 of fenofibric acid for PPARα is 22.4 µM, representing a 1.34-fold increase in potency relative to fenofibrate, which exhibits an EC50 of 30 µM . This differentiation is critical given that fenofibric acid is the active circulating species following fenofibrate administration, and direct use of fenofibric acid eliminates the variable associated with esterase-dependent prodrug conversion.
| Evidence Dimension | PPARα activation potency |
|---|---|
| Target Compound Data | EC50 = 22.4 µM (human PPARα) |
| Comparator Or Baseline | Fenofibrate: EC50 = 30 µM (human PPARα) |
| Quantified Difference | 1.34-fold greater potency |
| Conditions | Cell-based transactivation assay using human PPARα |
Why This Matters
This potency difference informs dose selection and ensures that in vitro pharmacology studies using fenofibric acid directly reflect the active pharmacophore concentration without confounding prodrug conversion variables.
